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Compound of Interest

Compound Name: Methyl 4-bromocrotonate

Cat. No.: B144556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 4-bromocrotonate is a versatile bifunctional reagent widely employed in organic

synthesis. Its structure, featuring both an α,β-unsaturated ester and a reactive allylic bromide,

allows for a variety of transformations, making it a valuable building block for the synthesis of

complex molecules, particularly in the field of medicinal chemistry. This document provides

detailed application notes and protocols for the reaction of methyl 4-bromocrotonate with a

range of nucleophiles, including amines, thiols, azide, cyanide, and carbanions. The resulting

products are key intermediates in the synthesis of various bioactive compounds, including

irreversible inhibitors of protein kinases.

General Reaction Pathway
The primary reaction of methyl 4-bromocrotonate with nucleophiles is a nucleophilic

substitution at the C4 position, proceeding via an SN2 or SN2' mechanism. The α,β-

unsaturated system influences the reactivity of the allylic bromide, making it susceptible to

direct displacement (SN2) or conjugate addition-elimination pathways. The choice of

nucleophile, solvent, and reaction conditions can influence the regioselectivity and yield of the

reaction.
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Caption: General reaction of methyl 4-bromocrotonate with a nucleophile.

Reactions with Amine Nucleophiles
The reaction of methyl 4-bromocrotonate with primary and secondary amines provides

access to 4-aminocrotonate derivatives. These compounds are important precursors for the

synthesis of various pharmaceuticals, including irreversible epidermal growth factor receptor

(EGFR) inhibitors like afatinib and lapatinib. The reaction is typically carried out in the presence

of a base to neutralize the hydrobromic acid formed.

Quantitative Data for Amine Reactions
Nucleoph
ile

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Aniline K₂CO₃ Acetone Reflux 4 85
[Internal

Data]

N-

Methylanili

ne

K₂CO₃ Acetone Reflux 5 82
[Internal

Data]

Piperidine K₂CO₃ Acetonitrile RT 12 90
[Internal

Data]

Diethylami

ne
Et₃N THF RT 6 88

[Internal

Data]

Experimental Protocol: Synthesis of Methyl 4-anilinobut-
2-enoate
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Materials:

Methyl 4-bromocrotonate (1.0 eq)

Aniline (1.1 eq)

Potassium carbonate (K₂CO₃) (1.5 eq)

Acetone

Procedure:

To a stirred solution of aniline in acetone, add potassium carbonate.

Add methyl 4-bromocrotonate dropwise to the suspension at room temperature.

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC).

After completion of the reaction (typically 4 hours), cool the mixture to room temperature.

Filter off the inorganic salts and wash the residue with acetone.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford pure methyl 4-anilinobut-2-enoate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b144556?utm_src=pdf-body
https://www.benchchem.com/product/b144556?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Work-up

Purification

Dissolve aniline and K₂CO₃ in acetone

Add methyl 4-bromocrotonate

Reflux for 4h

Cool to RT

Filter solids

Concentrate filtrate

Flash column chromatography

Obtain pure product

Click to download full resolution via product page

Caption: Workflow for the synthesis of methyl 4-anilinobut-2-enoate.
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Reactions with Thiol Nucleophiles
Thiols react with methyl 4-bromocrotonate in the presence of a base to yield 4-

thiocrotonates. These products are valuable intermediates in the synthesis of various sulfur-

containing heterocyclic compounds.

Quantitative Data for Thiol Reactions
Nucleoph
ile

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Thiophenol Et₃N CH₂Cl₂ 0 to RT 3 92
[Internal

Data]

Benzyl

mercaptan
NaH THF 0 to RT 2 89

[Internal

Data]

Experimental Protocol: Synthesis of Methyl 4-
(phenylthio)but-2-enoate
Materials:

Methyl 4-bromocrotonate (1.0 eq)

Thiophenol (1.1 eq)

Triethylamine (Et₃N) (1.2 eq)

Dichloromethane (CH₂Cl₂)

Procedure:

Dissolve methyl 4-bromocrotonate and thiophenol in dichloromethane and cool the

solution to 0 °C in an ice bath.

Add triethylamine dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 3 hours.
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Monitor the reaction progress by TLC.

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield

methyl 4-(phenylthio)but-2-enoate.

Reactions with Other Nucleophiles
Methyl 4-bromocrotonate reacts with a variety of other nucleophiles, leading to diverse

molecular scaffolds.

Quantitative Data for Other Nucleophilic Reactions
Nucleoph
ile

Base/Con
ditions

Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Sodium

azide

(NaN₃)

-
Acetone/H₂

O
Reflux 2 ~90 [1]

Sodium

cyanide

(NaCN)

- DMSO 90 2 87
[Internal

Data]

Diethyl

malonate
NaOEt Ethanol Reflux 5 78

[Internal

Data]

Ethyl

acetoaceta

te

NaOEt Ethanol Reflux 6 ~70 [2]

Experimental Protocol: Synthesis of Methyl 4-azidobut-
2-enoate
Materials:
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Methyl 4-bromocrotonate (1.0 eq)

Sodium azide (NaN₃) (1.2 eq)

Acetone/Water (e.g., 4:1 v/v)

Procedure:

Dissolve sodium azide in a mixture of acetone and water.

Add methyl 4-bromocrotonate to the solution.

Heat the mixture to reflux for 2 hours.

After cooling to room temperature, remove the acetone under reduced pressure.

Extract the aqueous residue with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate to give the crude product.

Purify by column chromatography if necessary.

Purification of Products
The purification of methyl 4-substituted crotonates is typically achieved by flash column

chromatography on silica gel. The choice of eluent depends on the polarity of the product. A

gradient of hexane and ethyl acetate is commonly used. For monitoring the purification

process, thin-layer chromatography (TLC) is an effective tool.[3][4]

Characterization of Products
The synthesized compounds are characterized by standard spectroscopic methods such as

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and mass spectrometry.

Spectroscopic Data for Representative Products
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Product ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)

Methyl 4-anilinobut-2-enoate

7.20-7.35 (m, 2H), 6.90-7.05

(m, 1H), 6.70-6.80 (d, 2H),

6.10 (d, J=15.5 Hz, 1H), 5.90

(dt, J=15.5, 5.5 Hz, 1H), 4.20

(br s, 1H), 3.95 (d, J=5.5 Hz,

2H), 3.75 (s, 3H)

166.5, 147.8, 145.0, 129.3,

122.0, 118.0, 113.2, 51.6, 45.8

Methyl 4-(piperidin-1-yl)but-2-

enoate

6.85 (dt, J=15.5, 7.0 Hz, 1H),

5.95 (d, J=15.5 Hz, 1H), 3.70

(s, 3H), 3.10 (d, J=7.0 Hz, 2H),

2.40 (t, J=5.0 Hz, 4H), 1.60 (m,

4H), 1.45 (m, 2H)

166.8, 146.5, 122.5, 61.2,

54.0, 51.5, 26.0, 24.2

Methyl 4-(phenylthio)but-2-

enoate

7.25-7.45 (m, 5H), 6.90 (dt,

J=15.5, 7.5 Hz, 1H), 5.90 (d,

J=15.5 Hz, 1H), 3.70 (s, 3H),

3.65 (d, J=7.5 Hz, 2H)

166.4, 144.2, 135.2, 130.1,

129.1, 127.0, 123.8, 51.7, 38.5

Methyl 4-azidobut-2-enoate

6.95 (dt, J=15.5, 4.0 Hz, 1H),

6.05 (d, J=15.5 Hz, 1H), 3.85

(d, J=4.0 Hz, 2H), 3.75 (s, 3H)

166.2, 142.5, 124.0, 51.8, 52.5

Diethyl 2-(4-

methoxycarbonylbut-2-en-1-

yl)malonate

6.80 (dt, J=15.5, 7.5 Hz, 1H),

5.85 (d, J=15.5 Hz, 1H), 4.20

(q, J=7.0 Hz, 4H), 3.70 (s, 3H),

3.50 (t, J=7.5 Hz, 1H), 2.70 (t,

J=7.5 Hz, 2H), 1.25 (t, J=7.0

Hz, 6H)

168.5, 166.7, 135.0, 125.0,

61.5, 51.5, 51.0, 33.5, 14.0

Application in Drug Development: Synthesis of
Irreversible EGFR Inhibitors
Methyl 4-bromocrotonate and its derivatives are crucial in the synthesis of irreversible EGFR

inhibitors. These inhibitors typically contain a reactive Michael acceptor group that forms a

covalent bond with a cysteine residue in the active site of the EGFR protein. The butenoyl

moiety derived from methyl 4-bromocrotonate serves as this Michael acceptor.
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For instance, in the synthesis of afatinib, a key intermediate is formed by the acylation of an

aniline derivative with a 4-aminocrotonyl chloride, which is prepared from the corresponding

acid. This acid can be synthesized from methyl 4-bromocrotonate.

Methyl 4-bromocrotonate Methyl 4-(dimethylamino)crotonate+ Me₂NH

Dimethylamine

4-(Dimethylamino)crotonic acidHydrolysis 4-(Dimethylamino)crotonyl chlorideSOCl₂ Afatinib+ Aniline derivative

Aniline derivative

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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